2-メチル-4-ニトロフェノール

概要

説明

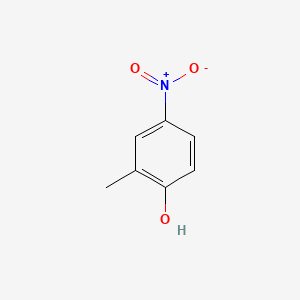

2-Methyl-4-nitrophenol is an organic compound with the molecular formula C7H7NO3. It is a derivative of nitrophenol and is known for its yellow crystalline appearance. This compound is used in various chemical processes and has significant applications in scientific research and industry .

科学的研究の応用

2-Methyl-4-nitrophenol is widely used in scientific research due to its unique properties:

Chemistry: It serves as a starting material for the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

作用機序

Target of Action

It is reported to be one of the compounds in diesel exhaust particles (dep) that shows potential vasodilatation activity in rats

Mode of Action

It is known that nitrophenols can act as uncouplers of oxidative phosphorylation . This means they can disrupt the process by which cells produce ATP, the main energy currency of the cell. This disruption can lead to a variety of downstream effects, including potential vasodilatation activity .

Biochemical Pathways

It is known that nitrophenols can interfere with oxidative phosphorylation , a critical pathway for energy production in cells. This interference can disrupt normal cellular function and lead to various downstream effects.

Pharmacokinetics

Nitrophenols are generally known to be highly water-soluble, which can influence their absorption and distribution within the body

Result of Action

Its potential vasodilatation activity suggests that it may cause relaxation of smooth muscle cells in blood vessels, leading to an increase in blood vessel diameter . This could potentially affect blood flow and pressure.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methyl-4-nitrophenol. For example, its presence in diesel exhaust particles suggests that it may be released into the environment through combustion processes

準備方法

Synthetic Routes and Reaction Conditions: 2-Methyl-4-nitrophenol can be synthesized through the nitration of 2-methylphenol (o-cresol) using nitric acid. The reaction is typically carried out by slowly adding o-cresol to a nitric acid solution while maintaining the temperature between 45-50°C to control the exothermic reaction .

Industrial Production Methods: In an industrial setting, 2-Methyl-4-nitrophenol is produced by reacting 2-methyl-4-nitroaniline with sodium hydroxide and hydrochloric acid. The reaction mixture is heated to 115°C and maintained for 24 hours, followed by filtration and pH adjustment to precipitate the product .

Types of Reactions:

Oxidation: 2-Methyl-4-nitrophenol can undergo oxidation reactions, often resulting in the formation of quinones.

Reduction: Reduction of the nitro group can yield 2-methyl-4-aminophenol.

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Reactions often involve reagents like halogens or sulfonic acids under acidic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Aminophenols.

Substitution: Halogenated or sulfonated derivatives of 2-Methyl-4-nitrophenol.

類似化合物との比較

2-Nitrophenol: Similar structure but lacks the methyl group.

4-Nitrophenol: Similar structure but with the nitro group in a different position.

2,4-Dinitrophenol: Contains an additional nitro group, leading to different chemical properties.

Uniqueness: 2-Methyl-4-nitrophenol is unique due to the presence of both a methyl and a nitro group, which influence its chemical reactivity and applications. The combination of these functional groups makes it a versatile compound in various chemical reactions and industrial applications .

生物活性

2-Methyl-4-nitrophenol (2M4NP) is an organic compound that has garnered attention due to its biological activity, particularly in the context of environmental toxicity and microbial degradation. This article synthesizes available research findings, case studies, and biochemical data to provide a comprehensive overview of the biological activity of 2M4NP.

Chemical Structure and Properties

2M4NP is a nitrophenol derivative characterized by the presence of a methyl group at the 2-position and a nitro group at the 4-position of the phenolic ring. Its chemical formula is CHNO, and it appears as a yellow crystalline solid. The compound is soluble in organic solvents and has limited solubility in water, which influences its environmental behavior.

Toxicity

The toxicity of 2M4NP has been studied extensively, revealing significant effects on various biological systems. Acute exposure can lead to systemic toxicity, including respiratory distress and hematological changes. For instance, studies have shown that exposure to high concentrations can result in increased levels of methemoglobin in rats, indicating potential oxidative stress and hemolytic effects .

Table 1: Toxicological Effects of 2-Methyl-4-nitrophenol

Microbial Degradation

Microbial degradation studies have highlighted the capability of certain bacteria to utilize 2M4NP as a carbon source, thereby reducing its concentration in contaminated environments. For example, Burkholderia sp. strain SJ98 has been identified as an effective degrader of nitrophenols, including 2M4NP. The strain employs various enzymatic pathways for the breakdown of nitrophenols, which are critical for bioremediation efforts .

Table 2: Microbial Degradation Pathways

| Bacterial Strain | Target Compound | Degradation Time (days) | Reference |

|---|---|---|---|

| Burkholderia sp. SJ98 | 2-Methyl-4-nitrophenol | 12 | |

| Rhodococcus spp. | 4-Nitrophenol | Variable |

Case Studies

- Soil Microcosm Studies : Laboratory-scale experiments demonstrated that inoculated soils with Burkholderia sp. showed accelerated degradation of 2M4NP compared to un-inoculated controls. After 12 days, complete degradation was observed in treated soils, while untreated soils retained significant concentrations .

- Enzymatic Activity : Enzymatic assays indicated that specific monooxygenases are involved in the catabolism of 2M4NP. For instance, PNP monooxygenase (PnpA) plays a crucial role in initiating the degradation pathway by converting nitrophenols into less harmful products .

Research Findings

Recent studies have focused on elucidating the mechanisms underlying the degradation of nitrophenols by microbial communities. The identification of gene clusters related to nitrophenol catabolism has provided insights into the adaptive responses of microbes to environmental pollutants like 2M4NP .

Key Enzymes Involved

- PNP Monooxygenase (PnpA) : Catalyzes the initial step in the degradation pathway.

- 1,4-Benzoquinone Reductase (PnpB) : Facilitates further reduction processes.

These enzymes not only contribute to the breakdown of 2M4NP but also highlight potential biotechnological applications for bioremediation.

特性

IUPAC Name |

2-methyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQPMQNHVQVVMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073889 | |

| Record name | Phenol, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-53-6 | |

| Record name | 2-Methyl-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-4-NITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-4-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/105DL35HIB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。